(S)-4-oxopipecolic acid ethylene acetal
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Description
“(S)-4-oxopipecolic acid ethylene acetal” is a type of acetal, which is a functional group in organic chemistry . Acetals are formed from and convertible to aldehydes or ketones and have the same oxidation state at the central carbon . They have substantially different chemical stability and reactivity as compared to the analogous carbonyl compounds .
Synthesis Analysis
The synthesis of acetals involves the reaction of aldehydes or ketones with alcohols . This reaction is reversible and can be driven either forward (from carbonyl compound to acetal) or backward (from acetal to carbonyl compound), depending on the conditions . An acid catalyst is often used because alcohol is a weak nucleophile . The water produced with the acetal must be removed from the reaction by a process such as a molecular sieves or a Dean-Stark trap .Molecular Structure Analysis
Acetals are characterized by the connectivity R2C (OR’)2 . The central carbon atom has four bonds to it, and is therefore saturated and has tetrahedral geometry . If one of the R groups has an oxygen as the first atom, the functional group is instead an orthoester .Chemical Reactions Analysis
Acetals are stable compared to hemiacetals but their formation is a reversible equilibrium as with esters . The formation of acetals reduces the total number of molecules present (carbonyl + 2 alcohol → acetal + water) and therefore is generally not favorable with regards to entropy .Mechanism of Action
Mode of Action
The compound is an acetal, a functional group characterized by two -OR groups attached to the same carbon . Acetals are formed by the reaction of an aldehyde or a ketone with an alcohol . The formation of an acetal involves several steps :
This process results in the formation of an acetal, which is a stable and non-reactive compound in neutral to strongly basic environments .
Biochemical Pathways
Acetals are known to play a crucial role in organic, medicinal, carbohydrate, and drug design chemistry . They are often used as protective groups in the synthesis of complex organic molecules .
Pharmacokinetics
The stability of acetals in neutral to strongly basic environments suggests that they may have good bioavailability .
Result of Action
The formation of an acetal from a carbonyl compound can protect the carbonyl group from further reactions, which can be crucial in the synthesis of complex organic molecules .
Action Environment
Environmental factors such as pH can influence the action, efficacy, and stability of this compound. Acetals are stable and non-reactive in neutral to strongly basic environments . They can be hydrolyzed back to their starting components by treatment with aqueous acid .
Properties
IUPAC Name |
(7S)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c10-7(11)6-5-8(1-2-9-6)12-3-4-13-8/h6,9H,1-5H2,(H,10,11)/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVFMIFGJMPRCL-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC12OCCO2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](CC12OCCO2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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